molecular formula C11H13N3O3 B6642083 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6642083
M. Wt: 235.24 g/mol
InChI Key: YKHNFLTXIDFMOB-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyridazine ring. One common approach is the cyclization of 1,4-diketones with hydrazine to form the pyridazine core, followed by subsequent functionalization to introduce the pyrrolidine and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrrolidines and carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to modulate biological pathways may make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar reactivity and biological activity.

  • Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are known for their diverse applications in organic synthesis and drug discovery.

  • Carboxylic acid derivatives: These compounds include a carboxylic acid group and are commonly used in various chemical reactions and industrial processes.

Uniqueness: 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid stands out due to its combination of the pyridazine, pyrrolidine, and carboxylic acid functionalities, which provide it with unique chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(10(16)17)3-5-14(7-11)9(15)8-2-4-12-13-6-8/h2,4,6H,3,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNFLTXIDFMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CN=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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